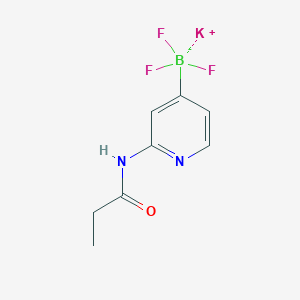
2-Propionamidopyridine-4-trifluoroborate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propionamidopyridine-4-trifluoroborate, potassium salt: is a chemical compound with the molecular formula C8H9BF3N2O.K . This compound is known for its unique structure, which includes a trifluoroborate group attached to a pyridine ring, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionamidopyridine-4-trifluoroborate, potassium salt typically involves the reaction of 2-propionamidopyridine with a trifluoroborate reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Propionamidopyridine-4-trifluoroborate, potassium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, alkylating agents, and nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
2-Propionamidopyridine-4-trifluoroborate, potassium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: Research into the compound’s potential therapeutic applications is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propionamidopyridine-4-trifluoroborate, potassium salt involves its ability to participate in various chemical reactions. The trifluoroborate group is highly reactive, allowing the compound to act as a nucleophile or electrophile in different reactions. The molecular targets and pathways involved depend on the specific application and reaction
Properties
Molecular Formula |
C8H9BF3KN2O |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(propanoylamino)pyridin-4-yl]boranuide |
InChI |
InChI=1S/C8H9BF3N2O.K/c1-2-8(15)14-7-5-6(3-4-13-7)9(10,11)12;/h3-5H,2H2,1H3,(H,13,14,15);/q-1;+1 |
InChI Key |
QPMBWOWJIPPIKB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=NC=C1)NC(=O)CC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)
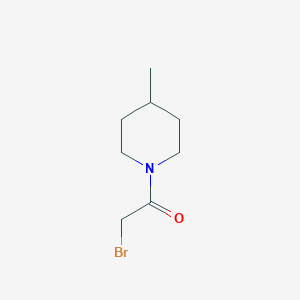
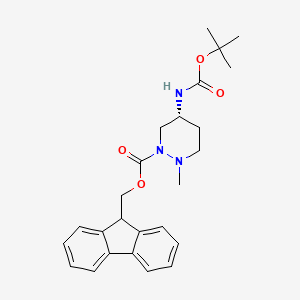
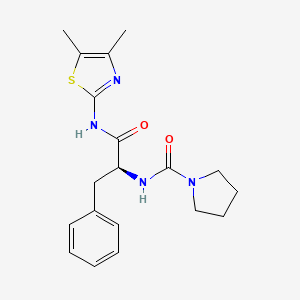

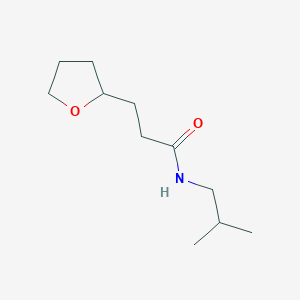
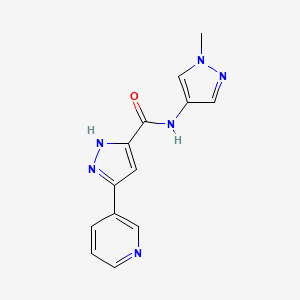
![3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)
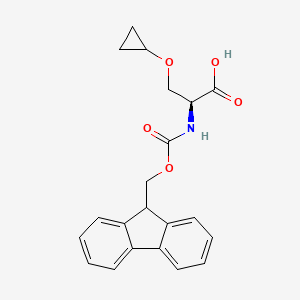
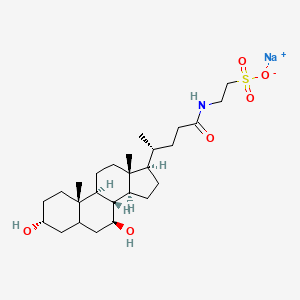
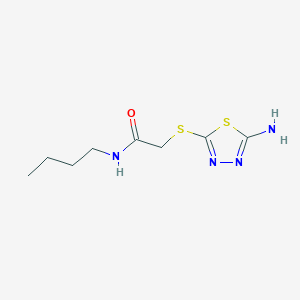
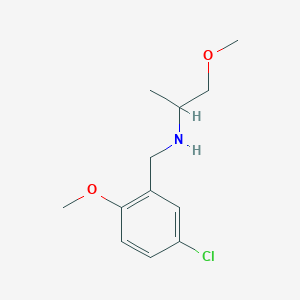
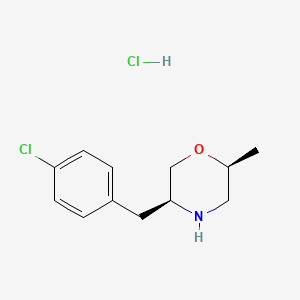
![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
